Sodium 4-isopropylbenzenesulfonate

Description

The exact mass of the compound this compound is 222.03265966 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

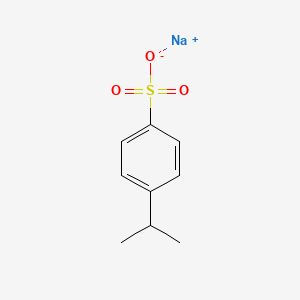

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-propan-2-ylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKATQBVVAZOAY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047523 | |

| Record name | Sodium 4-isopropylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Pellets or Large Crystals, Liquid | |

| Record name | Benzene, (1-methylethyl)-, monosulfo deriv., sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15763-76-5, 32073-22-6 | |

| Record name | p-Cumenesulfonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015763765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (1-methylethyl)-, monosulfo deriv., sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-isopropylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium p-cumenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cumene, monosulpho derivative, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM P-CUMENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ696V2810 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium 4-Isopropylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of sodium 4-isopropylbenzenesulfonate, a versatile hydrotrope and surfactant.[1][2][3][4] The document details the primary synthetic pathway, comprehensive characterization methodologies, and detailed experimental protocols. All quantitative data is presented in structured tables for clarity and comparative analysis.

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is a two-step process involving the electrophilic aromatic substitution of cumene (isopropylbenzene), followed by neutralization.[1][2][3]

The overall reaction is as follows:

C₆H₅CH(CH₃)₂ + SO₃ → C₉H₁₁SO₃H C₉H₁₁SO₃H + NaOH → C₉H₁₁NaO₃S + H₂O

Step 1: Sulfonation of Cumene Cumene is reacted with a sulfonating agent to introduce the sulfonic acid group (-SO₃H) onto the benzene ring, primarily at the para position due to the ortho, para-directing nature of the isopropyl group. Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), or chlorosulfonic acid.[1][5]

Step 2: Neutralization The resulting 4-isopropylbenzenesulfonic acid is then neutralized with a sodium base, typically sodium hydroxide, to yield the final product, this compound.[2][3][6]

A generalized workflow for the synthesis is presented below.

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are crucial. This is achieved through a combination of spectroscopic and chromatographic techniques.[1]

2.1 Spectroscopic Characterization

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a definitive technique for structural elucidation.[1] The ¹H NMR spectrum provides information about the chemical environment of the protons. For this compound, the spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a septet for the single methine proton) and the para-substituted aromatic ring (two doublets).[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule.[1] The spectrum will exhibit characteristic absorption bands for the sulfonate group (S=O stretching), the substituted aromatic ring, and the aliphatic isopropyl group.[1][7]

-

Mass Spectrometry (MS): While challenging for non-volatile salts, MS can be used for structural confirmation.[1] Techniques like electrospray ionization (ESI) can be employed. For methods like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the sulfonate into a more volatile species (e.g., a sulfonyl chloride or methyl ester) may be necessary to analyze impurities.[1]

2.2 Chromatographic Characterization

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of the final product and separating it from isomers, unreacted starting materials, and by-products.[8]

The logical flow of the characterization process is depicted below.

Caption: Logical workflow for the characterization of the synthesized product.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₉H₁₁NaO₃S | [3][6][9] |

| Molecular Weight | 222.24 g/mol | [10] |

| Appearance | White to off-white solid or powder | [11][12] |

| Solubility | Soluble in water |[11][12] |

Table 2: Predicted Spectroscopic Data

| Technique | Parameter | Predicted Value | Reference(s) |

|---|---|---|---|

| ¹H NMR | Isopropyl -CH(CH₃ )₂ | ~1.2 ppm (doublet, 6H) | [1] |

| Isopropyl -CH (CH₃)₂ | ~2.9 ppm (septet, 1H) | [1] | |

| Aromatic protons (ortho to isopropyl) | ~7.4 ppm (doublet, 2H) | [1] | |

| Aromatic protons (ortho to sulfonate) | ~7.8 ppm (doublet, 2H) | [1] | |

| FT-IR | Asymmetric S=O Stretch | ~1190 cm⁻¹ | [13] |

| Symmetric S=O Stretch | ~1046 cm⁻¹ | [13] | |

| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ |

| | C-H Stretch (Aliphatic) | ~2850-3000 cm⁻¹ | |

Experimental Protocols

4.1 Protocol for Synthesis

This protocol is based on the sulfonation of cumene with concentrated sulfuric acid.

-

Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 35 mL of cumene.[14]

-

Sulfonation: While stirring, slowly add 35 mL of 98% concentrated sulfuric acid from the dropping funnel. Maintain the reaction temperature below 40°C during the addition.[14]

-

Heating: After the addition is complete, heat the mixture to 60-70°C and maintain this temperature for 2 hours with continuous stirring.[6][14] A patent suggests a reaction temperature of 100-110°C for 5-6 hours to drive the reaction via azeotropic reflux to remove water.[6][9]

-

Quenching and Separation: Cool the reaction mixture to 40-50°C. Slowly add approximately 15 mL of water. Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous layer containing excess sulfuric acid.[14] Some procedures may involve vacuum distillation at this stage to remove unreacted cumene for recycling.[6][9]

-

Neutralization: Prepare a 10% sodium hydroxide solution. Slowly add the upper organic layer (4-isopropylbenzenesulfonic acid) to the NaOH solution under vigorous stirring.[14]

-

pH Adjustment: Continue adding the NaOH solution while monitoring the pH. Adjust the final pH to between 7 and 8, ensuring the temperature is maintained at 40-50°C.[14]

-

Product Isolation: The resulting aqueous solution contains this compound. For a solid product, the water can be removed by lyophilization or evaporation. Some methods may include a bleaching step with hydrogen peroxide to decolorize the solution before final isolation.[6]

-

Drying: Dry the obtained solid product in a vacuum oven.

4.2 Protocol for Characterization

-

¹H NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the dried product in approximately 0.7 mL of deuterium oxide (D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data (phasing, baseline correction, and integration) and assign the peaks based on their chemical shift, multiplicity, and integration values as detailed in Table 2.

-

-

FT-IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the dried solid product with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the sulfonate, aromatic, and isopropyl functional groups.

-

-

Purity Analysis by HPLC:

-

Use a reverse-phase HPLC method.[8]

-

Column: C18 column.

-

Mobile Phase: A mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[8]

-

Detection: UV detector at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Inject the sample and analyze the resulting chromatogram for the main product peak and any impurity peaks. Calculate the purity based on the relative peak areas.

-

References

- 1. benchchem.com [benchchem.com]

- 2. dolphinpharma.com [dolphinpharma.com]

- 3. atamankimya.com [atamankimya.com]

- 4. SODIUM CUMENE SULFONATE - Ataman Kimya [atamanchemicals.com]

- 5. 4-ISOPROPYLBENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. CN105330573A - Sodium cumenesulfonate solution and preparation method thereof - Google Patents [patents.google.com]

- 7. actachemscand.org [actachemscand.org]

- 8. 4-Isopropylbenzenesulfonic acid | SIELC Technologies [sielc.com]

- 9. Sodium cumenesulfonate solution and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 10. Sodium p-cumenesulfonate | C9H11NaO3S | CID 23679813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cymitquimica.com [cymitquimica.com]

- 12. Page loading... [wap.guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

The Hydrotropic Mechanism of Sodium 4-Isopropylbenzenesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrotropic mechanism of sodium 4-isopropylbenzenesulfonate, also known as sodium p-cumenesulfonate. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are seeking to understand and utilize this compound for solubility enhancement of poorly water-soluble active pharmaceutical ingredients (APIs). This document delves into the core principles of hydrotropy, the specific mechanism of action of this compound, quantitative data on its performance, and detailed experimental protocols for its characterization.

Introduction to Hydrotropy

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, results in a significant increase in the aqueous solubility of a poorly soluble primary solute.[1][2] Hydrotropes are amphiphilic compounds that possess both a hydrophilic and a hydrophobic moiety. However, unlike traditional surfactants, the hydrophobic part of a hydrotrope is typically too small to cause the spontaneous self-aggregation into well-defined micelles in the absence of a solute.[1] Instead, hydrotropes are thought to operate through a more complex and debated mechanism, which will be the focus of this guide.

This compound is a widely used hydrotrope in various industrial applications, including detergents, cleaning agents, and increasingly, in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs.[3] Its molecular structure, consisting of a sulfonated aromatic ring with an isopropyl group, provides the necessary amphiphilic character to function as an effective hydrotrope.

The Core Mechanism of Hydrotropy for this compound

The precise mechanism of hydrotropy has been a subject of scientific debate, with several theories proposed. For this compound, the prevailing evidence points towards a mechanism involving the formation of aggregates, particularly at concentrations above a certain threshold known as the Minimum Hydrotropic Concentration (MHC).

The Role of Self-Aggregation and Solute-Induced Aggregation

Initially, it was proposed that hydrotropes self-aggregate in solution, forming loose, dynamic clusters. The poorly soluble drug would then partition into the hydrophobic cores of these pre-formed aggregates, similar to micellar solubilization.

However, more recent studies, including molecular dynamics simulations, suggest a more nuanced mechanism of solute-induced aggregation .[4][5] In this model, the hydrotrope molecules organize themselves around the poorly soluble solute molecules. This process is driven by favorable interactions between the hydrophobic parts of the hydrotrope (the isopropylbenzene group) and the hydrophobic regions of the solute molecule.

At concentrations below the MHC, this compound exists primarily as monomers in solution. As the concentration approaches and surpasses the MHC, these monomers begin to form aggregates. The presence of a poorly soluble drug can promote and stabilize the formation of these aggregates at lower hydrotrope concentrations than in the absence of the drug.

Molecular Interactions and the Formation of a "Micelle-Like" Environment

Molecular dynamics simulations of sodium cumenesulfonate have shown that above the MHC, the hydrotrope molecules self-aggregate to create a "micelle-like" environment.[4][5] In these aggregates, the hydrophobic isopropylbenzene tails point inwards, forming a non-polar core. The hydrophilic sulfonate groups are oriented outwards, interacting with the surrounding water molecules.

This hydrophobic core provides a favorable environment for the encapsulation of poorly soluble drug molecules, effectively shielding them from the aqueous bulk solution and leading to a significant increase in their overall solubility.

The following diagram illustrates the proposed mechanism of hydrotropic solubilization by this compound.

Quantitative Data on Hydrotropic Performance

The effectiveness of a hydrotrope is quantified by its Minimum Hydrotropic Concentration (MHC) and its ability to enhance the solubility of poorly soluble drugs.

| Parameter | Value | Method | Reference |

| Minimum Hydrotropic Concentration (MHC) | |||

| This compound | ~0.2 M | Molecular Dynamics Simulation | [4][5] |

| Solubility Enhancement | |||

| Drug | Hydrotrope | Fold Increase in Solubility | Reference |

| Ibuprofen | 2.0 M Sodium Benzoate | ~81 | [6] |

| Griseofulvin | 2 M Sodium Benzoate | >70% drug release in 45 min | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the hydrotropic properties of this compound.

Determination of Minimum Hydrotropic Concentration (MHC) by Conductometry

Principle: The MHC can be determined by measuring the change in conductivity of an aqueous solution of the hydrotrope as a function of its concentration. A break in the conductivity versus concentration plot indicates the onset of aggregation.

Materials:

-

This compound

-

Deionized water

-

Conductivity meter and probe

-

Volumetric flasks

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a stock solution of a known high concentration of this compound in deionized water (e.g., 1 M).

-

Prepare a series of dilutions from the stock solution to cover a wide concentration range (e.g., 0.01 M to 0.5 M).

-

Calibrate the conductivity meter according to the manufacturer's instructions.

-

Measure the conductivity of each solution at a constant temperature (e.g., 25 °C), ensuring the solution is well-stirred.

-

Plot the specific conductivity (κ) as a function of the hydrotrope concentration.

-

The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the MHC.

Determination of Solubility Enhancement by UV-Vis Spectrophotometry

Principle: The increase in the solubility of a poorly soluble drug in the presence of a hydrotrope can be quantified by measuring the drug's concentration in saturated solutions using UV-Vis spectrophotometry.

Materials:

-

Poorly soluble drug with a known UV-Vis absorbance maximum (e.g., Ibuprofen, Griseofulvin)

-

This compound

-

Deionized water

-

UV-Vis spectrophotometer

-

Vials or flasks for solubility studies

-

Shaker or rotator

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a stock solution of the drug in a suitable organic solvent (e.g., methanol, ethanol).

-

Prepare a series of standard solutions of the drug in the hydrotrope solution (at a concentration above the MHC) by diluting the stock solution.

-

Measure the absorbance of each standard solution at the drug's λmax.

-

Plot absorbance versus concentration to generate a calibration curve.

-

-

Solubility Measurement (Phase Solubility Study):

-

Prepare a series of aqueous solutions with increasing concentrations of this compound.

-

Add an excess amount of the poorly soluble drug to each solution.

-

Seal the vials/flasks and shake them at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, allow the solutions to stand to let the undissolved drug settle.

-

Carefully withdraw a sample from the supernatant of each solution and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered samples appropriately with the corresponding hydrotrope solution.

-

Measure the absorbance of the diluted samples at the drug's λmax.

-

Determine the concentration of the dissolved drug in each sample using the previously prepared calibration curve.

-

-

Data Analysis:

-

Plot the solubility of the drug as a function of the this compound concentration.

-

The solubility enhancement ratio can be calculated by dividing the solubility of the drug in the hydrotrope solution by its intrinsic aqueous solubility.

-

Conclusion

This compound is a versatile and effective hydrotrope that enhances the aqueous solubility of poorly soluble compounds through a mechanism involving the formation of aggregates and the creation of a favorable hydrophobic microenvironment. This technical guide has provided a detailed overview of this mechanism, supported by quantitative data and comprehensive experimental protocols. By understanding and applying the principles outlined in this document, researchers and drug development professionals can effectively leverage the potential of this compound to address the challenges of poor drug solubility and improve the performance of pharmaceutical formulations. Further research to generate more specific quantitative solubility data for a wider range of APIs with this hydrotrope is encouraged to expand its application in drug development.

References

- 1. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP- γ-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fpharm.uniba.sk [fpharm.uniba.sk]

- 3. ijprajournal.com [ijprajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. A Mechanistic Study of Griseofulvin Dissolution into Surfactant Solutions under Laminar Flow Conditions [ouci.dntb.gov.ua]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of Sodium 4-Isopropylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of sodium 4-isopropylbenzenesulfonate. The document details the expected quantitative data from various analytical techniques, outlines detailed experimental protocols, and presents a logical workflow for the analysis of this compound.

Introduction

This compound, also known as sodium p-cumenesulfonate, is an organic compound widely used as a hydrotrope, solubilizing agent, and viscosity modifier in various industrial and pharmaceutical applications.[1] Its chemical structure consists of a benzene ring substituted with an isopropyl group and a sulfonate group. Accurate and thorough spectroscopic analysis is crucial for its identification, purity assessment, and quality control. This guide covers the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data

The following sections summarize the expected quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of the 4-isopropylbenzenesulfonate anion is predicted to show distinct signals for the isopropyl group and the aromatic protons.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Doublet | 6H | Isopropyl -CH(CH₃ )₂ |

| ~2.9 | Septet | 1H | Isopropyl -CH (CH₃)₂ |

| ~7.4 | Doublet | 2H | Aromatic protons ortho to the isopropyl group |

| ~7.8 | Doublet | 2H | Aromatic protons ortho to the sulfonate group |

Table 1: Predicted ¹H NMR Spectral Data for the 4-isopropylbenzenesulfonate Anion.[1]

2.1.2. ¹³C NMR Spectroscopy

-

Aliphatic Carbons: Signals for the methyl carbons (-CH₃) of the isopropyl group are expected in the range of 20-30 ppm, and the methine carbon (-CH) is expected between 30-40 ppm.

-

Aromatic Carbons: The aromatic carbons would appear in the region of 120-150 ppm. Due to the para-substitution, four distinct signals are expected: two for the protonated carbons and two for the quaternary carbons (one attached to the isopropyl group and one to the sulfonate group).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the sulfonate group, the substituted aromatic ring, and the isopropyl group.[1][2]

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2970-2870 | C-H Stretch | Isopropyl Group |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| 1250-1140 | Asymmetric S=O Stretch | Sulfonate (R-SO₃⁻) |

| 1070-1030 | Symmetric S=O Stretch | Sulfonate (R-SO₃⁻) |

| ~840 | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring |

Table 2: Characteristic FTIR Absorption Bands for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent ion and its fragments, aiding in the confirmation of the molecular weight and structure. For the 4-isopropylbenzenesulfonate anion, the precursor ion would have an m/z of 199.0434.

| Precursor m/z | Fragment m/z | Putative Fragment |

| 199.0434 | 184.0200 | [M-H-CH₃]⁻ |

| 199.0434 | 183.0121 | [M-H-H₂O]⁻ |

| 199.0434 | 135.0815 | [M-H-SO₂]⁻ |

| 199.0434 | 79.9574 | [SO₃]⁻ |

Table 3: MS2 Fragmentation Data for the 4-isopropylbenzenesulfonate Anion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aromatic compounds like this compound exhibit characteristic absorption in the UV region of the electromagnetic spectrum. For the closely related sodium dodecylbenzene sulfonate, strong absorption bands are observed at approximately 194 nm and 225 nm, with a weaker band around 260 nm. Similar absorption maxima are expected for this compound in an aqueous solution.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, as the compound is water-soluble).

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

3.1.3. ¹³C NMR Acquisition

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more scans, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard.

FTIR Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

3.2.2. FTIR Acquisition

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Accessory: Sample holder for KBr pellets.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: Collect a background spectrum of the empty spectrometer.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (LC-MS)

3.3.1. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

-

Perform serial dilutions to obtain a working solution at a concentration appropriate for the instrument's sensitivity (e.g., 1-10 µg/mL).

3.3.2. LC-MS Acquisition

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both with a small amount of a modifier like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Ionization Mode: Negative ion mode is preferred to detect the [M-H]⁻ ion of the corresponding acid.

-

Data Acquisition: Acquire full scan data to identify the parent ion and tandem MS (MS/MS) data to obtain fragmentation patterns.

UV-Vis Spectroscopy

3.4.1. Sample Preparation

-

Prepare a stock solution of this compound in deionized water with a known concentration (e.g., 100 mg/L).

-

Prepare a series of standard solutions by serial dilution of the stock solution.

3.4.2. UV-Vis Acquisition

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Wavelength Range: Scan from 400 nm to 190 nm.

-

Blank: Use deionized water as the blank.

-

Procedure:

-

Record the spectrum of the blank.

-

Record the spectra of the standard solutions and the sample solution.

-

Identify the wavelength of maximum absorbance (λ_max).

-

Construct a calibration curve of absorbance at λ_max versus concentration for the standard solutions to quantify the concentration of the sample.

-

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a sample of this compound.

A logical workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed framework for the spectroscopic analysis of this compound. By following the outlined data tables, experimental protocols, and workflow, researchers, scientists, and drug development professionals can effectively characterize this compound, ensuring its identity, purity, and quality for its intended applications. The combination of NMR, FTIR, MS, and UV-Vis spectroscopy offers a comprehensive analytical approach for the complete structural elucidation and quantification of this compound.

References

Determining the Critical Micelle Concentration of Sodium 4-isopropylbenzenesulfonate: A Technical Guide

Introduction

In the realms of pharmaceutical sciences, materials science, and chemical engineering, the characterization of surface-active agents (surfactants) is paramount. The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers in a solution begin to self-assemble into organized aggregates known as micelles.[1][2][3] Above the CMC, significant changes occur in the physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.[1][4]

Sodium 4-isopropylbenzenesulfonate is an anionic surfactant characterized by a hydrophilic sulfonate head group and a hydrophobic tail composed of an isopropyl-substituted benzene ring. Understanding its CMC is crucial for applications ranging from drug delivery, where micelles can encapsulate poorly soluble drugs, to industrial cleaning and emulsification processes. This guide provides an in-depth overview of the primary experimental methods for determining the CMC of surfactants like this compound, complete with detailed protocols and data presentation.

Factors Influencing Critical Micelle Concentration

The CMC of a surfactant is not an immutable constant but is influenced by several factors, including the molecular structure of the surfactant and the surrounding experimental conditions.[5]

-

Structure of the Hydrophobic Group: An increase in the size of the hydrophobic group (e.g., longer alkyl chain) typically leads to a decrease in the CMC, as it enhances the driving force for micellization to minimize contact with the aqueous solvent.[6] The presence of branching or aromatic groups, as in this compound, also affects the packing of monomers into the micelle, thereby influencing the CMC.[7]

-

Nature of the Hydrophilic Group: The type and charge of the hydrophilic head group play a significant role. Ionic surfactants, like sulfonates, generally have higher CMCs than non-ionic surfactants with equivalent hydrophobic tails due to electrostatic repulsion between the charged head groups in the micelle.[6][7]

-

Presence of Electrolytes: The addition of electrolytes (salts) to solutions of ionic surfactants decreases the CMC.[6] The counterions from the salt shield the electrostatic repulsion between the ionic head groups, facilitating micelle formation at lower concentrations.[6]

-

Temperature: The effect of temperature on CMC is complex. For many ionic surfactants, the CMC may pass through a minimum as temperature increases.[6] For non-ionic surfactants, an increase in temperature generally leads to a lower CMC.[6]

-

Organic Additives: The presence of organic molecules can either increase or decrease the CMC depending on their nature and how they interact with the surfactant monomers and micelles.[7]

Experimental Methodologies for CMC Determination

Several physical properties of a surfactant solution exhibit a distinct change at the CMC, forming the basis for various determination methods.[4] The most common and reliable techniques include tensiometry, conductometry, and fluorescence spectroscopy.

Surface Tensiometry

Principle: This is one of the most direct and widely used methods. Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond this point, additional surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant.[1][2][4] The CMC is identified as the concentration at which this abrupt change in the slope of the surface tension versus logarithm of concentration plot occurs.[2][8]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 50 mM).

-

Preparation of Dilution Series: Create a series of solutions with decreasing surfactant concentrations by diluting the stock solution. The concentration range should span the expected CMC.

-

Instrument Calibration: Calibrate the tensiometer (using methods like the Du Noüy ring or Wilhelmy plate) with deionized water at a constant temperature.

-

Measurement: Measure the surface tension of each solution in the series, starting from the most dilute. Ensure the system reaches equilibrium before each reading.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination: The plot will show two linear regions. The CMC is determined from the intersection point of the regression lines drawn through these two regions.[2][4]

Caption: Workflow for CMC determination using surface tensiometry.

Quantitative Data Example (Hypothetical)

The following table presents example data for a tensiometry experiment.

| Concentration (mM) | Log(Concentration) | Surface Tension (mN/m) |

| 0.1 | -4.00 | 72.0 |

| 0.5 | -3.30 | 68.5 |

| 1.0 | -3.00 | 64.2 |

| 2.0 | -2.70 | 58.1 |

| 5.0 | -2.30 | 47.3 |

| 8.0 | -2.10 | 38.5 |

| 10.0 | -2.00 | 38.1 |

| 20.0 | -1.70 | 38.0 |

| 50.0 | -1.30 | 37.9 |

In this example, the surface tension plateaus around 8.0 mM, indicating the CMC.

Conductometry

Principle: This method is highly effective for ionic surfactants like this compound.[9][10] In a dilute solution (below the CMC), the surfactant exists as individual ions (e.g., 4-isopropylbenzenesulfonate⁻ and Na⁺), and the conductivity increases linearly with concentration. When micelles form, the mobility of the surfactant anions is significantly reduced as they become part of a larger, slower-moving aggregate.[1] Although counterions (Na⁺) associate with the micelle, the overall increase in conductivity with concentration is much slower above the CMC.[8] The CMC is identified as the concentration at the breakpoint in the conductivity versus concentration plot.[1]

Experimental Protocol:

-

Preparation of Solution: Place a known volume of deionized water in a thermostated vessel equipped with a conductivity probe and a magnetic stirrer.

-

Titration: Prepare a concentrated stock solution of the surfactant. Add small, precise aliquots of this stock solution into the water while continuously monitoring the conductivity.

-

Measurement: Record the conductivity after each addition, ensuring the solution is homogeneous and the reading has stabilized.

-

Data Analysis: Plot the measured conductivity (κ) as a function of the surfactant concentration.

-

CMC Determination: The plot will exhibit two distinct linear portions with different slopes. The CMC corresponds to the concentration at the intersection of the lines fitted to these two portions.[10]

Caption: Workflow for CMC determination using conductometry.

Quantitative Data Example (Hypothetical)

The table below shows example data for a conductometry experiment.

| Concentration (mM) | Conductivity (μS/cm) |

| 0.5 | 115 |

| 1.0 | 180 |

| 2.0 | 310 |

| 4.0 | 570 |

| 6.0 | 830 |

| 8.0 | 1090 |

| 10.0 | 1180 |

| 15.0 | 1395 |

| 20.0 | 1610 |

The slope of conductivity increase is significantly lower after ~8.0 mM, identifying this as the CMC.

Fluorescence Spectroscopy

Principle: This sensitive method utilizes a fluorescent probe (e.g., pyrene) whose spectral properties are sensitive to the polarity of its microenvironment.[8] Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles.[8] This change in environment causes a distinct shift in the pyrene emission spectrum. A common approach is to monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum. This ratio is high in polar environments and significantly decreases when pyrene enters the nonpolar micellar core. The CMC is determined from the inflection point of the I₁/I₃ ratio versus concentration plot.

Experimental Protocol:

-

Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

Preparation of Surfactant Solutions: Prepare a series of surfactant solutions at different concentrations. To each, add a small aliquot of the pyrene stock solution and allow the solvent to evaporate completely, leaving a final pyrene concentration in the low micromolar range (e.g., 1-2 µM).

-

Equilibration: Allow the solutions to equilibrate, typically for several hours, to ensure the probe has partitioned correctly.

-

Fluorescence Measurement: Using a spectrofluorometer, excite the pyrene (typically around 334 nm) and record the emission spectrum for each sample.[11]

-

Data Analysis: Determine the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks. Plot the intensity ratio (I₁/I₃) against the surfactant concentration.

-

CMC Determination: The CMC is identified as the concentration at the midpoint of the sigmoidal transition in the plot.

Caption: Workflow for CMC determination using fluorescence probe spectroscopy.

Quantitative Data Example (Hypothetical)

The table below illustrates sample data from a fluorescence probe experiment.

| Concentration (mM) | I₁/I₃ Ratio |

| 0.1 | 1.75 |

| 1.0 | 1.74 |

| 2.0 | 1.72 |

| 4.0 | 1.65 |

| 6.0 | 1.48 |

| 8.0 | 1.25 |

| 10.0 | 1.12 |

| 15.0 | 1.10 |

| 20.0 | 1.10 |

The midpoint of the sharp decrease in the I₁/I₃ ratio occurs around 8.0 mM, indicating the CMC.

Summary and Conclusion

Determining the critical micelle concentration is a critical step in characterizing the behavior of surfactants like this compound. The choice of method depends on the nature of the surfactant and the available equipment. For an ionic surfactant such as this, conductometry offers a simple and precise method. Tensiometry provides a direct measurement related to surface activity, while fluorescence spectroscopy offers exceptional sensitivity, which is particularly useful for systems with very low CMCs. By employing these techniques, researchers and drug development professionals can gain essential insights into the self-assembly behavior of this surfactant, enabling its effective application in various advanced formulations and processes.

References

- 1. justagriculture.in [justagriculture.in]

- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. pharmacy180.com [pharmacy180.com]

- 7. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 11. cris.unibo.it [cris.unibo.it]

An In-depth Technical Guide to the Solubility and Aggregation Behavior of Sodium 4-isopropylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-isopropylbenzenesulfonate, also commonly known as sodium cumenesulfonate, is an aromatic sulfonate that has garnered significant interest in various industrial and pharmaceutical applications. Its amphiphilic nature, possessing both a hydrophilic sulfonate group and a hydrophobic isopropylbenzene moiety, drives its unique behavior in aqueous and non-aqueous solutions. This technical guide provides a comprehensive overview of the solubility and aggregation characteristics of this compound, with a focus on its role as a hydrotrope. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging the properties of this versatile compound.

Physicochemical Properties

This compound is a white, crystalline solid that is soluble in water.[1] It is also known to be soluble in ethanol and slightly soluble in benzene.[2] The primary function of this compound in many applications is to increase the aqueous solubility of poorly soluble or insoluble substances, a phenomenon known as hydrotropy.[3][4]

Solubility Profile

A critical aspect for any application is understanding the solubility of this compound in relevant solvent systems.

Aqueous Solubility

This compound exhibits high solubility in water. One source reports a solubility of 634.6 g/L at 25°C .[5] This high aqueous solubility is a key prerequisite for its function as a hydrotrope.[6]

Organic Solvent Solubility

While primarily used in aqueous systems, understanding its solubility in organic solvents is crucial for formulation development and synthesis processes. This compound is reported to be soluble in ethanol .[2]

Table 1: Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 634.6 g/L[5] |

| Ethanol | Not Specified | Soluble[2] |

| Benzene | Not Specified | Slightly Soluble[2] |

Aggregation Behavior: A Hydrotropic Perspective

Unlike traditional surfactants that form well-defined micelles above a critical micelle concentration (CMC), this compound behaves as a hydrotrope.[4][6] This means it enhances the solubility of hydrophobic compounds through a mechanism that does not involve the formation of conventional micelles.[6]

The Concept of Minimum Hydrotrope Concentration (MHC)

Instead of a CMC, the onset of self-aggregation for hydrotropes is characterized by a Minimum Hydrotrope Concentration (MHC) .[7] Above the MHC, this compound molecules begin to form small, loose aggregates.[7][8][9] This self-aggregation is a stepwise process, with the size of the aggregates gradually increasing with concentration.[6] Molecular dynamics simulations have been instrumental in visualizing and understanding this aggregation process.[8][9]

It is the formation of these hydrotropic aggregates that is believed to be responsible for the solubilization of poorly water-soluble compounds.[8] The hydrophobic regions of the aggregates can provide a more favorable environment for the solute molecules.

Note: While the concept of MHC is well-established in the literature for sodium cumenesulfonate, specific experimentally determined values for its MHC under various conditions were not found in the reviewed sources.

Distinction from Micellization

The key differences between hydrotropic aggregation and micellization are:

-

Aggregation Size and Structure: Hydrotropic aggregates are generally smaller and less organized than surfactant micelles.[8]

-

Concentration Dependence: The transition to self-aggregation is more gradual for hydrotropes around the MHC compared to the sharp transition at the CMC for surfactants.[6]

-

Hydrophobic Core: While hydrotropic aggregates possess hydrophobic domains, they may not be as well-defined or as large as the core of a micelle.

Experimental Protocols for Characterizing Aggregation

The aggregation behavior of this compound can be investigated using techniques traditionally employed for determining the CMC of surfactants. These methods detect changes in the physicochemical properties of the solution as a function of concentration, indicating the onset of aggregation.

Surface Tension Measurement

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the point of aggregation, after which it remains relatively constant. For a hydrotrope, a change in the slope of the surface tension versus log concentration plot can indicate the MHC.

Methodology:

-

Solution Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range where the MHC is expected.

-

Instrumentation: Utilize a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

-

Measurement: Measure the surface tension of each solution at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the concentration. The MHC is determined from the intersection of the two linear regions of the plot.

References

- 1. Sodium Cumene Sulfonate 40–93% | Teget Kimya [tegetkimya.com]

- 2. SODIUM CUMENE SULFONATE - Ataman Kimya [atamanchemicals.com]

- 3. SODIUM CUMENESULFONATE - Ataman Kimya [atamanchemicals.com]

- 4. This compound | 28348-53-0 | Benchchem [benchchem.com]

- 5. Sodium cumenesulfonate | 28348-53-0 [chemicalbook.com]

- 6. Hydrotrope - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Exploring molecular insights into aggregation of hydrotrope sodium cumene sulfonate in aqueous solution: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Hydrotropic Action of Hydrotrope Sodium Cumene Sulfonate on the Solubility of Di-t-Butyl-Methane: A Molecular Dynamics Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interactions of Sodium 4-isopropylbenzenesulfonate with Organic Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-isopropylbenzenesulfonate, also known as sodium cumenesulfonate, is an amphiphilic organic compound widely recognized for its hydrotropic properties. Hydrotropes are a class of substances that enhance the aqueous solubility of poorly soluble organic compounds. Unlike typical surfactants that form well-defined micelles above a critical micelle concentration (CMC), hydrotropes are thought to increase solubility through a more complex and debated mechanism, often involving self-aggregation and direct interaction with the solute.[1][2] This technical guide provides a comprehensive overview of the interactions between this compound and organic molecules, with a focus on its application in pharmaceutical and chemical research. The document outlines the underlying mechanisms of interaction, presents available quantitative data, details key experimental protocols for characterization, and provides visualizations of these processes.

Mechanism of Interaction: Hydrotropy

The primary mechanism by which this compound interacts with many poorly water-soluble organic molecules is hydrotropy. The prevailing theory suggests that hydrotrope molecules, above a certain concentration known as the Minimum Hydrotrope Concentration (MHC), form dynamic, loosely-structured aggregates in aqueous solution.[3][4] These aggregates can then encapsulate or associate with insoluble organic molecules, effectively increasing their solubility in the bulk aqueous phase.

The driving force for this interaction is primarily hydrophobic.[5][6] The non-polar isopropylbenzene moiety of the hydrotrope interacts with the non-polar regions of the organic solute, while the polar sulfonate group remains exposed to the aqueous environment, thereby stabilizing the complex in solution.[3] This water-mediated aggregation of hydrotrope molecules around the solute is a key feature of the hydrotropic mechanism.[5][6]

Quantitative Data on Interactions

Thermodynamic Parameters of Self-Aggregation

The self-aggregation of this compound (sodium cumene sulfonate) in aqueous solution is a critical aspect of its hydrotropic activity. The thermodynamic parameters for this process provide insight into the spontaneity and driving forces of aggregation.

| Temperature (°C) | Minimum Hydrotrope Concentration (MHC) (mol/L) | Gibbs Free Energy of Aggregation (ΔG°agg) (kJ/mol) | Enthalpy of Aggregation (ΔH°agg) (kJ/mol) | Entropy of Aggregation (ΔS°agg) (J/mol·K) |

| 30 | 0.609 (for a similar hydrotrope, sodium salicylate)[1] | - | - | - |

| 35 | - | - | - | - |

Note: The provided MHC value is for sodium salicylate, a structurally similar hydrotrope, as a direct value for this compound was not found in the initial searches. The thermodynamic parameters are temperature-dependent and can be determined experimentally as described in Section 4.

A study on sodium cumene sulfonate reported that the aggregation is an exothermic process and is favored by a positive entropy value, indicating that the process is spontaneous and driven by an increase in disorder, likely due to the release of structured water molecules from around the hydrophobic parts of the hydrotrope monomers.[1]

Solubility Enhancement of Organic Molecules

The primary quantitative measure of a hydrotrope's effectiveness is the extent to which it increases the solubility of a poorly soluble compound. This is often expressed as a solubility enhancement ratio.

| Organic Molecule | Initial Solubility (S0) (mol/L) | Hydrotrope Concentration (mol/L) | Final Solubility (S) (mol/L) | Solubility Enhancement Ratio (S/S0) |

| [Example Data] | - | - | - | - |

| Ibuprofen | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

| Caffeine | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

This table is a template to be populated with data from Phase Solubility Studies (see Section 4.1).

Binding Constants and Stoichiometry

For interactions that can be modeled as a binding equilibrium, the binding constant (Kb) and stoichiometry (n) provide valuable quantitative information.

| Organic Molecule | Binding Constant (Kb) (M-1) | Stoichiometry (n) (Hydrotrope:Solute) |

| [Example Data] | - | - |

| Aromatic Drug 'X' | [To be determined] | [To be determined] |

| Protein 'Y' | [To be determined] | [To be determined] |

This table is a template to be populated with data from techniques such as Isothermal Titration Calorimetry or Fluorescence Spectroscopy (see Sections 4.4 and 4.3).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interactions between this compound and organic molecules.

Phase Solubility Studies

Objective: To determine the solubility enhancement of a poorly soluble organic molecule as a function of this compound concentration and to determine the Minimum Hydrotrope Concentration (MHC).

Methodology:

-

Preparation of Stock Solutions: Prepare a series of aqueous solutions of this compound at various concentrations (e.g., 0.1 M to 2.0 M).

-

Equilibration: Add an excess amount of the poorly soluble organic molecule to each hydrotrope solution in sealed vials.

-

Shaking and Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the solutions to stand, then filter an aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved organic molecule in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the solubility of the organic molecule against the concentration of this compound. The MHC is the concentration at which a significant increase in solubility is observed. The solubility enhancement ratio is calculated as the ratio of the solubility in the hydrotrope solution to the intrinsic solubility in water.

UV-Visible Spectroscopy

Objective: To investigate the interaction between this compound and a chromophoric organic molecule by observing changes in the absorption spectrum.

Methodology:

-

Solution Preparation: Prepare a stock solution of the chromophoric organic molecule in a suitable buffer. Prepare a series of solutions containing a fixed concentration of the organic molecule and varying concentrations of this compound.

-

Spectra Acquisition: Record the UV-Vis absorption spectra of each solution over a relevant wavelength range.

-

Data Analysis: Analyze the spectra for changes in the maximum absorbance wavelength (λmax) and the molar absorptivity (ε). A shift in λmax (bathochromic or hypsochromic) or a change in ε can indicate an interaction and a change in the microenvironment of the chromophore.

Fluorescence Spectroscopy

Objective: To study the binding interaction between this compound and a fluorescent organic molecule (or a protein with intrinsic fluorescence) through fluorescence quenching.

Methodology:

-

Solution Preparation: Prepare a solution of the fluorescent molecule (or protein) at a constant concentration. Prepare a series of quencher solutions of this compound at different concentrations.

-

Fluorescence Measurements: Titrate the fluorescent solution with the hydrotrope solution, recording the fluorescence emission spectrum after each addition.

-

Data Analysis: Analyze the decrease in fluorescence intensity as a function of the hydrotrope concentration. The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant. For static quenching, a modified Stern-Volmer equation can be used to determine the binding constant (Kb) and the number of binding sites (n).

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters (enthalpy, entropy, Gibbs free energy, binding constant, and stoichiometry) of the interaction between this compound and an organic molecule.

Methodology:

-

Sample Preparation: Prepare solutions of the organic molecule and this compound in the same buffer to minimize heats of dilution. Degas both solutions.

-

ITC Experiment: Load the organic molecule solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Titration: Perform a series of injections of the hydrotrope solution into the sample cell while monitoring the heat change.

-

Data Analysis: Integrate the heat flow peaks for each injection to obtain the heat change per injection. Plot the heat change against the molar ratio of hydrotrope to the organic molecule. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the self-aggregation of this compound and its interaction with organic molecules at a molecular level by observing changes in the chemical shifts of protons.[5][6]

Methodology:

-

Sample Preparation: Prepare a series of D2O solutions containing a fixed concentration of the organic molecule and varying concentrations of this compound.

-

NMR Spectra Acquisition: Acquire 1H NMR spectra for each sample.

-

Data Analysis: Analyze the changes in the chemical shifts (Δδ) of the protons of both the hydrotrope and the organic molecule. Significant changes in chemical shifts can provide evidence for the formation of hydrotrope-solute aggregates and indicate which parts of the molecules are involved in the interaction.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the reviewed literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role is as an excipient in formulations to improve the solubility and delivery of active pharmaceutical ingredients (APIs). The logical relationship is therefore one of a formulation enabler, which can indirectly impact the efficacy of a drug by influencing its bioavailability.

Conclusion

This compound is a versatile hydrotrope that plays a significant role in enhancing the aqueous solubility of a wide range of organic molecules. Its mechanism of action is primarily driven by hydrophobic interactions, leading to the formation of hydrotrope-solute aggregates. While a comprehensive database of quantitative interaction parameters is still developing, the experimental protocols outlined in this guide provide a robust framework for researchers to characterize these interactions in detail. The application of techniques such as phase solubility studies, spectroscopy, and calorimetry will continue to elucidate the nuances of hydrotropy and facilitate the rational design of formulations with improved performance for a variety of scientific and industrial applications.

References

- 1. zenodo.org [zenodo.org]

- 2. dolphinpharma.com [dolphinpharma.com]

- 3. Mechanism of Hydrotropic Action of Hydrotrope Sodium Cumene Sulfonate on the Solubility of Di-t-Butyl-Methane: A Molecular Dynamics Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Unveiling the mechanism of hydrotropy: evidence for water-mediated aggregation of hydrotropes around the solute - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Toxicology and Ecotoxicology of Sodium 4-Isopropylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-isopropylbenzenesulfonate, also known as sodium cumene sulfonate, is a hydrotrope, a class of compounds that enhance the solubility of sparingly soluble substances in aqueous solutions. Its primary applications are in industrial and household cleaning products, personal care items, and as a viscosity-reducing agent.[1] This technical guide provides a comprehensive overview of the available toxicological and ecotoxicological data for this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 28348-53-0, 32073-22-6 | [2] |

| Molecular Formula | C₉H₁₁NaO₃S | [1] |

| Molecular Weight | 222.24 g/mol | [3] |

| Physical State | Solid | [3] |

| Appearance | White to cream powder | [4] |

| Water Solubility | 330 g/L | [3] |

| Vapor Pressure | 1.09 x 10⁻⁹ Pa at 25°C | [3] |

| Log Kₒw (Octanol/Water Partition Coefficient) | -1.5 | [3] |

Toxicology

The toxicological profile of this compound has been evaluated through various studies, primarily focusing on acute toxicity and local irritation. The data is largely derived from the OECD SIDS (Screening Information Data Set) report on hydrotropes, which includes sodium cumene sulfonate.[5]

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 2000 mg/kg bw | [6] |

| LD₅₀ (analogue: calcium xylene sulfonate) | Rat | Dermal | > 2000 mg/kg bw | [7] |

| LC₅₀ (analogue: sodium toluene sulfonate) | Rat | Inhalation | > 6.41 mg/L (4h) | [7] |

Skin and Eye Irritation

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Not irritating | [2][7] |

| Eye Irritation | Rabbit | Slightly irritating (reversible) | [2][7] |

Experimental Protocols

A study on sodium p-toluenesulfonate, a related hydrotrope, followed a protocol consistent with OECD Guideline 401.[6] While the full report for this compound is not publicly available, the methodology would have been similar:

-

Test Species: Rat (specific strain not specified).

-

Administration: Oral gavage.

-

Dose: A limit test was likely performed at a dose of 2000 mg/kg body weight.

-

Observations: Animals were observed for clinical signs of toxicity and mortality for a period of at least 14 days. Gross necropsy was performed at the end of the observation period.

-

Findings: The oral LD₅₀ was determined to be greater than 2000 mg/kg body weight. Observed signs of toxicity at this dose included diarrhea.[6]

Studies on sodium cumene sulfonate have shown it to be non-irritating to the skin.[2][7] The general protocol for such a test is as follows:

-

Test Species: Albino rabbit.

-

Application: A single dose of the test substance is applied to a small area of shaved skin.

-

Exposure: The test site is covered with a gauze patch for a 4-hour exposure period.

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Findings: Sodium cumene sulfonate did not produce significant skin irritation.[2][7]

Sodium cumene sulfonate has been found to be a slight but reversible eye irritant.[2][7] The experimental procedure is generally as follows:

-

Test Species: Albino rabbit.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye.

-

Observations: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.

-

Findings: The substance caused slight, reversible eye irritation.[2][7]

Mechanism of Toxicity

Specific signaling pathways for this compound toxicity have not been elucidated. As a hydrotrope, its primary interaction with biological systems is likely related to its amphiphilic nature. At high concentrations, hydrotropes can self-aggregate and interact with cell membranes and proteins. This interaction is generally non-covalent and may lead to alterations in membrane fluidity or protein conformation, potentially causing mild irritation. The low toxicity profile suggests that these interactions do not lead to significant cellular damage at typical exposure levels.

Ecotoxicology

The ecotoxicological effects of this compound have been assessed for key aquatic organisms. The substance is considered to have low aquatic toxicity.

| Endpoint | Species | Duration | Value | Reference |

| LC₅₀ | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | > 100 mg/L | [8] |

| EC₅₀ | Daphnia magna (Water Flea) | 48 hours | > 1000 mg/L | [2] |

| EC₅₀ | Green Algae (Scenedesmus subspicatus) | 96 hours | 230 mg/L | [7] |

Environmental Fate

This compound is readily biodegradable, indicating a low potential for persistence in the environment.

| Endpoint | Test Guideline | Result | Reference |

| Ready Biodegradability | OECD 301B (CO₂ Evolution) | Readily biodegradable | [9] |

Experimental Protocols

-

Test Species: Oncorhynchus mykiss (Rainbow Trout).

-

Exposure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours.

-

Findings: The 96-hour LC₅₀ for rainbow trout was greater than 100 mg/L.[8]

-

Test Species: Daphnia magna.

-

Exposure: Daphnids are exposed to the test substance for 48 hours in a static system.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Test Conditions from a specific study: Static test without aeration at 20 ± 2 °C. The medium had a hardness of 146 mg/L (as CaCO₃) and a pH of 8.2.[2]

-

Findings: The 48-hour EC₅₀ for Daphnia magna was greater than 1000 mg/L.[2]

-

Test Species: Scenedesmus subspicatus.

-

Exposure: Exponentially growing cultures of algae are exposed to various concentrations of the test substance for 72-96 hours.

-

Observations: Algal growth is measured over time and compared to a control.

-

Findings: The 96-hour EC₅₀ for Scenedesmus subspicatus was 230 mg/L.[7]

-

Method: CO₂ Evolution Test.

-

Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions. The degradation is followed by the measurement of the amount of CO₂ produced.

-

Duration: 28 days.

-

Findings: this compound is considered readily biodegradable.[9]

References

- 1. nvchemicals.com.au [nvchemicals.com.au]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. laminex.co.nz [laminex.co.nz]

- 4. Sulfonate improves water solubility and cell selective toxicity and alters the lysozyme binding activity of half sandwich Rh(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Screening assessment - PTSA - Canada.ca [canada.ca]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. govinfo.gov [govinfo.gov]

- 8. cdn.pkwteile.de [cdn.pkwteile.de]

- 9. dr-miele.eu [dr-miele.eu]

Methodological & Application

Application Notes and Protocols for Solubilizing Poorly Soluble Drugs with Sodium 4-Isopropylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrotropy is a solubilization technique that employs amphiphilic substances, known as hydrotropes, to enhance the aqueous solubility of poorly soluble compounds. Unlike surfactants, which form micelles above a critical concentration, hydrotropes are thought to modify the structure of water, thereby increasing the solubility of non-polar substances. Sodium 4-isopropylbenzenesulfonate, also known as sodium p-cumenesulfonate, is a widely used hydrotropic agent in various industrial applications and is gaining attention in pharmaceutical formulations for its ability to solubilize drugs with poor aqueous solubility.

This document provides detailed application notes and experimental protocols for utilizing this compound to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs). The information is compiled from various scientific sources to aid researchers in drug development and formulation.

Mechanism of Action

This compound is an aromatic sulfonate with a hydrotropic mechanism that is distinct from micellar solubilization. While the exact mechanism is still a subject of research, it is believed that above a certain concentration, known as the Minimum Hydrotrope Concentration (MHC), the hydrotrope molecules self-aggregate. These aggregates create a microenvironment that is more accommodating to hydrophobic drug molecules, effectively increasing their solubility in the aqueous medium. This process does not involve the formation of well-defined micelles but rather a less organized aggregation that alters the solvent properties.

Quantitative Data on Solubility Enhancement

The effectiveness of a hydrotrope is quantified by the fold-increase in the solubility of a poorly soluble drug in an aqueous solution containing the hydrotrope compared to its solubility in water alone. The following table summarizes the quantitative data on the solubility enhancement of various poorly soluble drugs using different hydrotropic agents, including those with similar structures to this compound, to provide a comparative perspective.

| Drug | Hydrotropic Agent | Concentration of Hydrotrope | Fold Increase in Solubility | Reference |

| Nifedipine | Sodium Benzoate | 30% w/v | 85 | [1] |

| Nifedipine | Sodium Salicylate | 30% w/v | 135 | [1] |

| Piroxicam | Ibuprofen Sodium | 1.5 M | >50 | [2] |

| Aceclofenac | Sodium Citrate | 30% | >5 | [2] |

| Aceclofenac | Urea | 30% | >25 | [2] |

| Aceclofenac | 20% Urea + 10% Sodium Citrate | - | >250 | [2] |

| Rosiglitazone | Urea | 6 M | ~15 | [1] |

| Halofantrine | Sodium Acetate | 4 M | 11 | [2] |

| Halofantrine | Sodium Citrate | 5 M | 18 | [2] |

Experimental Protocols

Protocol for Determining the Aqueous Solubility of a Poorly Soluble Drug

This protocol outlines the steps to determine the baseline aqueous solubility of a poorly soluble drug, which is essential for quantifying the solubility enhancement by a hydrotrope.

Materials:

-

Poorly soluble drug powder

-

Distilled or deionized water

-

Screw-capped vials

-

Mechanical shaker or orbital incubator shaker

-

Whatman filter paper (No. 41 or equivalent)

-

UV/Vis Spectrophotometer or HPLC system

-

Analytical balance

Procedure:

-

Add an excess amount of the poorly soluble drug to a screw-capped vial containing a known volume of distilled water (e.g., 10 mL).

-

Seal the vials and place them in a mechanical shaker or an orbital incubator shaker.

-

Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed to let the undissolved drug particles settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a Whatman filter paper (No. 41) to remove any undissolved drug particles.

-

Dilute the filtrate with a suitable solvent (e.g., methanol or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved drug in the filtrate using a validated UV/Vis spectrophotometric or HPLC method.

-

Calculate the aqueous solubility of the drug in mg/mL or M.

Protocol for Phase Solubility Studies